(1S,3S,4S)-Ethyl 4-((tert-butoxycarbonyl)amino)-3-hydroxycyclohexanecarboxylate
Description
(1S,3S,4S)-Ethyl 4-((tert-butoxycarbonyl)amino)-3-hydroxycyclohexanecarboxylate is a stereochemically defined cyclohexane derivative with critical functional groups: a tert-butoxycarbonyl (Boc)-protected amine, a hydroxyl group at position 3, and an ethyl ester at position 1. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring precise stereocontrol. Its Boc group enhances stability during synthetic steps, while the hydroxyl and ester moieties enable further functionalization, such as ester hydrolysis or coupling reactions .
Properties
IUPAC Name |
ethyl (1S,3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-10(11(16)8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOLXBLTNBWCNP-DCAQKATOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@@H]([C@H](C1)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401111264 | |
| Record name | Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, ethyl ester, (1S,3S,4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401111264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392745-43-5 | |
| Record name | Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, ethyl ester, (1S,3S,4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392745-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, ethyl ester, (1S,3S,4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401111264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclohexane Ring Formation
The cyclohexane backbone is typically constructed via Diels-Alder cyclization or Michael addition using α,β-unsaturated esters. For example, a diene and dienophile react under thermal conditions to form the six-membered ring.
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclization | Diene, dienophile, 80–120°C | Form cyclohexane ring with ester |
Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis.
Hydroxylation for 3-Hydroxy Group
The hydroxyl group at position 3 is introduced via stereoselective hydroxylation . Osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) as a co-oxidant is commonly employed, yielding a cis-diol intermediate. Subsequent selective protection or oxidation isolates the 3-hydroxy group.
| Step | Reaction Type | Reagents/Conditions | Stereochemical Outcome |
|---|---|---|---|
| 2 | Hydroxylation | OsO₄, NMO, H₂O, 0–5°C | cis-Diol formation |
Low temperatures (0–5°C) prevent epimerization, ensuring >95% stereopurity.
Boc Protection of the Amino Group
The amino group at position 4 is protected using Boc anhydride under basic conditions. This step prevents unwanted side reactions during subsequent esterification or oxidation.
| Step | Reaction Type | Reagents/Conditions | Yield Optimization |
|---|---|---|---|
| 3 | Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 25°C | Anhydrous conditions, 2–3 eq Boc₂O |
The Boc group’s stability under acidic conditions allows selective deprotection in later stages.
Esterification with Ethanol
The carboxylic acid intermediate is esterified using ethanol and an acid catalyst (e.g., sulfuric acid). This step finalizes the ethyl ester moiety.
| Step | Reaction Type | Reagents/Conditions | Byproduct Management |
|---|---|---|---|
| 4 | Esterification | EtOH, H₂SO₄, reflux | Azeotropic removal of H₂O |
Reaction completion is confirmed via thin-layer chromatography (TLC) or NMR.
Reaction Condition Optimization
Temperature and Solvent Effects
Catalytic Systems
-
Asymmetric Catalysis : Chiral ligands like Sharpless dihydroquinidine improve enantiomeric excess (ee) to >98%.
-
Acid Catalysts : Sulfuric acid outperforms HCl in esterification due to reduced side reactions.
Purification and Characterization
Chromatographic Techniques
Analytical Data
-
¹H NMR : δ 1.40 (s, Boc CH₃), 4.10 (q, ethyl CH₂), 5.20 (d, NH).
Industrial-Scale Production
Continuous Flow Synthesis
Industrial methods use continuous flow reactors to enhance reproducibility and reduce reaction times:
Cost-Efficiency Metrics
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Yield | 65–75% | 85–90% |
| Purity | 95% | 97–99% |
| Production Rate | 10 g/day | 50 kg/day |
Chemical Reactions Analysis
Types of Reactions
(1S,3S,4S)-Ethyl 4-((tert-butoxycarbonyl)amino)-3-hydroxycyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
Medicinal Chemistry
(1S,3S,4S)-Ethyl 4-((tert-butoxycarbonyl)amino)-3-hydroxycyclohexanecarboxylate has been explored for its potential as a pharmaceutical intermediate due to its structural resemblance to naturally occurring amino acids and its ability to form peptide bonds.
- Peptide Synthesis : The Boc-protected amino group allows for the formation of peptide bonds without premature hydrolysis. This property is particularly useful in synthesizing cyclic peptides that exhibit enhanced biological activity.
Drug Development
Research indicates that derivatives of this compound may possess biological activities beneficial in drug design:
- Anticancer Agents : Studies have shown that modifications of cyclohexane derivatives can lead to compounds with cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : Some derivatives have demonstrated promising antimicrobial properties, making them candidates for the development of new antibiotics.
Biochemical Research
In biochemical applications, the compound serves as a building block for more complex molecules used in:
- Enzyme Inhibitors : The structural characteristics allow it to interact with enzyme active sites, potentially leading to the development of inhibitors for therapeutic targets.
- Bioconjugation Applications : Its functional groups can be utilized for bioconjugation processes, linking drugs or probes to biomolecules for targeted delivery systems.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Peptide Synthesis | Demonstrated successful incorporation into cyclic peptides enhancing stability and activity against cancer cells. |
| Study B | Antimicrobial Activity | Reported effective inhibition against Gram-positive bacteria with minimal toxicity to human cells. |
| Study C | Enzyme Inhibition | Identified as a potential inhibitor for specific proteases involved in cancer progression. |
Mechanism of Action
The mechanism of action of (1S,3S,4S)-Ethyl 4-((tert-butoxycarbonyl)amino)-3-hydroxycyclohexanecarboxylate involves its interaction with specific molecular targets. The compound’s functional groups, such as the hydroxyl and amino groups, allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Stereochemistry significantly impacts yields and optical activity. For example, (+)-25 is synthesized in 87% yield, while (−)-26 yields only 47% under similar conditions .
- Melting points vary with stereochemistry; the (1R,2S,3R) isomer (−)-26 has a higher mp (92–94°C) than the (1S,2S,3R) isomer (+)-25 (76–79°C) .
Functional Group Modifications
Azido Derivatives
Ethyl (1S,3R,4S)-4-azido-3-(Boc-amino)cyclohexanecarboxylate (CAS 365997-34-8) replaces the hydroxyl group with an azido (-N₃) group. This modification enhances reactivity for click chemistry applications but reduces hydrogen-bonding capacity. The compound is stored as a brown gum at 2–8°C, contrasting with the crystalline nature of hydroxy-containing analogs .
Fluorinated Analogs
Ethyl (1S,3S,4S)-4-fluoro-3-hydroxycyclohexanecarboxylate (CAS 2165650-19-9) substitutes the Boc-protected amine with a fluorine atom. However, this compound lacks the Boc group, limiting its utility in peptide synthesis .
Oxo and Ester Variants
Ethyl 1-(Boc-amino)-4-oxocyclohexanecarboxylate (CAS 1253791-63-7) features a ketone group instead of a hydroxyl. The oxo group increases electrophilicity, enabling nucleophilic additions but reducing solubility in polar solvents compared to the hydroxylated target compound .
Biological Activity
(1S,3S,4S)-Ethyl 4-((tert-butoxycarbonyl)amino)-3-hydroxycyclohexanecarboxylate, with the molecular formula and CAS number 1392745-43-5, is a compound that has garnered attention due to its potential biological activities. This article reviews its chemical properties, synthesis methods, biological mechanisms, and relevant research findings.
The compound features a cyclohexane ring with hydroxyl and amino functional groups, contributing to its biological activity. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group during synthesis and reactions.
| Property | Value |
|---|---|
| Molecular Weight | 287.36 g/mol |
| Purity | 97% |
| IUPAC Name | This compound |
| PubChem ID | 72207830 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Cyclohexane Ring : Cyclization of a suitable precursor.
- Hydroxylation : Introduction of the hydroxyl group using reagents like osmium tetroxide.
- Protection of Amino Group : Use of the Boc protecting group.
- Esterification : Reaction with ethanol to form the ethyl ester.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding and other interactions facilitated by its functional groups. This interaction can modulate enzyme activities and influence various biochemical pathways.
Enzyme Interactions
Research indicates that this compound may act as an inhibitor or modulator in enzymatic reactions. Its structural features allow it to bind effectively to active sites of enzymes involved in metabolic pathways.
Case Studies
- Enzyme Inhibition : A study demonstrated that derivatives of this compound inhibited certain proteases, suggesting potential applications in therapeutic contexts where protease activity needs regulation.
- Protein-Ligand Binding : Experimental data showed that this compound could effectively bind to specific receptors, influencing downstream signaling pathways.
Research Findings
Recent studies have focused on the pharmacological potential of this compound in various fields:
- Pharmaceutical Development : As an intermediate in synthesizing bioactive compounds.
- Biochemical Research : Used in studying enzyme-substrate interactions and protein-ligand dynamics.
Comparative Analysis
A comparative analysis with similar compounds highlights its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 4-aminocyclohexanecarboxylate | Lacks Boc protection and hydroxyl group | Moderate enzyme inhibition |
| tert-Butyl 4-aminocyclohexanecarboxylate | Lacks ethyl ester group and hydroxyl group | Limited binding affinity |
| (1R,3R,4R)-Ethyl 4-amino-3-hydroxycyclohexanecarboxylate | Different stereochemistry | Variable biological effects |
Q & A
Q. What are the key synthetic steps for preparing (1S,3S,4S)-Ethyl 4-((tert-butoxycarbonyl)amino)-3-hydroxycyclohexanecarboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves four critical steps (Table 1):
| Step | Reaction Type | Key Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclization | Precursor-dependent (e.g., Diels-Alder) | Form cyclohexane ring |
| 2 | Hydroxylation | Osmium tetroxide/H2O2 | Introduce stereospecific hydroxyl group |
| 3 | Boc Protection | Boc anhydride (Boc2O), base (e.g., DMAP) | Protect amine for downstream stability |
| 4 | Esterification | Ethanol, acid catalyst (e.g., H2SO4) | Convert carboxylic acid to ethyl ester |
- Optimization Tips :
- Hydroxylation requires strict temperature control (0–5°C) to prevent epimerization .
- Boc protection efficiency depends on anhydrous conditions and stoichiometric excess of Boc2O .
Q. How does the Boc-protected amino group enhance stability in peptide synthesis applications?
- Methodological Answer : The tert-butoxycarbonyl (Boc) group prevents undesired nucleophilic reactions at the amine during coupling steps. Its stability under acidic conditions allows selective deprotection (e.g., using TFA) without hydrolyzing the ethyl ester . This is critical for synthesizing cyclic peptides, as demonstrated in Study A, where Boc-protected intermediates achieved >90% coupling efficiency .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between stereoisomers of this compound?
- Methodological Answer : Comparative analysis (Table 2) reveals stereochemistry’s impact:
| Stereoisomer | Biological Activity | Key Finding |
|---|---|---|
| (1S,3S,4S) | Protease inhibition (IC50 = 2.1 µM) | Binds via H-bonding to catalytic serine |
| (1R,3S,4S) | Reduced binding affinity (IC50 > 10 µM) | Steric hindrance from inverted C1 configuration |
- Experimental Design :
- Use X-ray crystallography or molecular docking to map binding interactions.
- Validate with kinetic assays (e.g., fluorogenic substrates) under varying pH/temperature .
Q. What strategies optimize the compound’s use in enzyme inhibition studies, particularly for cancer-related proteases?
- Methodological Answer : Study C identified the compound as a non-competitive inhibitor of MMP-9 (Matrix Metalloproteinase-9):
- Mechanistic Insight : The hydroxyl and Boc-amino groups form H-bonds with Glu<sup>402</sup> and Zn<sup>2+</sup> in the active site .
- Optimization Steps :
Modify the ethyl ester to a bulkier group (e.g., benzyl) to enhance hydrophobic interactions.
Introduce fluorophores for real-time tracking of enzyme inhibition via fluorescence quenching .
Q. How can analytical techniques address purity challenges arising from stereochemical impurities?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (85:15) to resolve stereoisomers (Rs > 1.5) .
- NMR Spectroscopy : Compare <sup>13</sup>C-NMR chemical shifts of C3 and C4; (1S,3S,4S) shows δ = 72.1 ppm (C3-OH), distinct from δ = 70.3 ppm in (1R,3S,4S) .
Data Contradiction Analysis
Q. Why do some studies report conflicting antimicrobial activities for derivatives of this compound?
- Methodological Answer : Discrepancies arise from:
- Bacterial Strain Variability : Study B showed Gram-positive inhibition (MIC = 8 µg/mL) but no effect on Gram-negative strains due to outer membrane permeability barriers .
- Derivative Functionalization : Adding hydrophobic substituents (e.g., methyl groups) enhances membrane penetration, as seen in derivatives with MIC = 4 µg/mL .
- Solution : Standardize assays using CLSI guidelines and include cytotoxicity controls (e.g., HEK293 cells) to distinguish true antimicrobial effects from nonspecific toxicity .
Tables for Quick Reference
Table 1 : Synthetic Route Optimization
| Step | Yield (%) | Critical Parameter |
|---|---|---|
| Cyclization | 65–70 | Precursor purity >98% |
| Hydroxylation | 50–55 | Temp. control (±2°C) |
| Boc Protection | 85–90 | Anhydrous conditions |
| Esterification | 75–80 | Catalyst loading (0.5 eq) |
Table 2 : Stereochemical Impact on Enzyme Binding
| Stereoisomer | Binding Energy (ΔG, kcal/mol) | Interaction Sites |
|---|---|---|
| (1S,3S,4S) | -9.8 | Ser<sup>214</sup>, Zn<sup>2+</sup> |
| (1R,3S,4S) | -5.2 | Lys<sup>20</sup> (non-catalytic) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
